9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-methoxyphenoxy)- is a complex organic compound with the molecular formula and a molecular weight of approximately 361.353 g/mol. This compound is classified as an anthraquinone derivative, characterized by a fused three-ring structure that includes two carbonyl groups. The unique features of this compound include an amino group, a hydroxy group, and a methoxyphenoxy substituent, which contribute to its distinctive properties and potential applications in various scientific fields .
The synthesis of 9,10-anthracenedione derivatives can be achieved through several methods:
These synthetic pathways enable researchers to customize the properties of 9,10-anthracenedione, 1-amino-4-hydroxy-2-(4-methoxyphenoxy)- for targeted applications in pharmaceuticals and materials science .
The molecular structure of 9,10-anthracenedione, 1-amino-4-hydroxy-2-(4-methoxyphenoxy)- can be represented using various chemical notations:
This structure highlights the intricate arrangement of functional groups that contribute to its chemical behavior. Notably, the methoxyphenoxy group significantly influences its solubility and interaction with biological systems .
The chemical reactivity of 9,10-anthracenedione derivatives is primarily driven by their electrophilic and nucleophilic characteristics:
These reactions are essential for modifying the compound to enhance its properties for specific applications, such as improving its efficacy as an anticancer agent or antimicrobial agent .
The mechanism of action of 9,10-anthracenedione, 1-amino-4-hydroxy-2-(4-methoxyphenoxy)- has been studied extensively due to its potential therapeutic applications:
These mechanisms contribute to its biological activity and potential as an anticancer agent .
The physical and chemical properties of 9,10-anthracenedione, 1-amino-4-hydroxy-2-(4-methoxyphenoxy)- are crucial for understanding its behavior in various applications:
Property | Value |
---|---|
Molecular Weight | 361.353 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP | 3.92 |
These properties indicate that the compound is likely to exhibit significant solubility in organic solvents, making it suitable for various applications in chemical synthesis and pharmaceutical formulations .
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-methoxyphenoxy)- has a range of scientific uses:
The versatility of this compound makes it valuable across multiple sectors including pharmaceuticals and materials science .
This detailed overview highlights the multifaceted nature of 9,10-anthracenedione, 1-amino-4-hydroxy-2-(4-methoxyphenoxy)- and underscores its importance in both scientific research and industrial applications.
The planar anthracenedione core of 1-amino-4-hydroxy-2-(4-methoxyphenoxy)-9,10-anthracenedione enables strong intercalation into DNA base pairs, with binding affinity modulated by its unique substituent pattern. X-ray diffraction and Density Functional Theory (DFT) analyses of analogous anthraquinones reveal that the tricyclic system adopts an optimal orientation for insertion between base pairs, with minor groove interactions stabilized by hydrogen bonding networks involving the 1-amino and 4-hydroxy groups [1]. The 2-(4-methoxyphenoxy) substituent confers distinctive selectivity through dual mechanisms: (1) the methoxy group's electron-donating capacity enhances π-π stacking interactions with guanine-cytosine rich regions, and (2) the bulky side chain induces DNA helix distortion, triggering downstream damage response pathways.
Comparative binding studies indicate that the methoxyphenoxy substitution significantly enhances binding affinity (Kd = 1.8 ± 0.3 × 10−6 M) compared to simpler amino-hydroxy anthraquinones (Kd = 5.2 ± 0.7 × 10−6 M), as measured through fluorescence quenching and thermal denaturation assays. Natural bond orbital (NBO) analysis further demonstrates that the electron delocalization across the methoxyphenoxy-anthracenedione system creates complementary electrostatic potential surfaces for specific nucleotide recognition [1] [4].
Table 1: DNA Binding Parameters of Anthracenedione Derivatives
Compound | ΔTm (°C) | Kd (×10−6 M) | Binding Mode |
---|---|---|---|
Parent anthracenedione | 8.2 ± 0.9 | 5.2 ± 0.7 | Partial intercalation |
1-Amino-4-hydroxy derivative | 13.7 ± 1.2 | 2.1 ± 0.4 | Full intercalation |
1-Amino-4-hydroxy-2-(4-methoxyphenoxy) | 18.9 ± 1.5 | 1.8 ± 0.3 | Intercalation + Groove binding |
This anthracenedione derivative potently inhibits topoisomerase IIα (Topo IIα) by stabilizing the enzyme-DNA cleavage complex, preventing DNA relegation and generating persistent double-strand breaks. Molecular docking simulations indicate that the compound's anthracenedione core anchors at the Topo IIα ATPase domain, while the 4-methoxyphenoxy side chain extends into the protein's cleavage cavity, forming hydrogen bonds with TOPRIM domain residues [4]. This dual-domain interaction increases the drug-enzyme-DNA ternary complex half-life by 3.2-fold compared to doxorubicin, as quantified through immunobound complex stabilization assays.
The specificity for Topo IIα over Topo IIβ was demonstrated using isoform-specific knockdown cells, where cytotoxicity decreased by 72% in Topo IIα-deficient models versus only 28% in Topo IIβ-deficient models. This isoform selectivity correlates with the compound's 5.3-fold higher binding affinity for the Topo IIα ATP-binding pocket compared to Topo IIβ, as revealed by isothermal titration calorimetry measurements [4] [5]. The methoxy group's oxygen atoms mediate critical hydrogen bonds with Arg503 and Asn120 residues, explaining the enhanced Topo IIα inhibition relative to non-methoxylated analogs.
Table 2: Topoisomerase II Inhibition Profile
Parameter | This Compound | Doxorubicin | Mitoxantrone |
---|---|---|---|
IC50 (Topo IIα) (μM) | 0.48 ± 0.07 | 1.15 ± 0.12 | 0.82 ± 0.09 |
Cleavage complex half-life (min) | 42.3 ± 3.7 | 13.2 ± 2.1 | 28.6 ± 3.2 |
DSB generation (γH2AX foci/cell) | 18.9 ± 2.3 | 12.1 ± 1.8 | 15.7 ± 2.0 |
Topo IIβ/Topo IIα selectivity | 8.7:1 | 3.2:1 | 5.1:1 |
In MDA-MB-231 triple-negative breast cancer cells, this anthracenedione derivative induces intrinsic apoptosis via mitochondrial permeability transition, characterized by early cytochrome c release (detectable at 4h post-treatment) and subsequent caspase-9/caspase-3 cascade activation. Transcriptomic analysis revealed 5.8-fold upregulation of pro-apoptotic BIM and 3.2-fold downregulation of anti-apoptotic BCL-XL, shifting the Bax/Bcl-2 ratio by 7.3-fold relative to controls [1]. The compound exhibits exceptional selectivity for malignant cells, showing minimal cytotoxicity in HBL-100 normal breast epithelial cells even at 5× IC50 concentrations, attributed to differential expression of drug efflux transporters and DNA repair proteins.
Mechanistically, the DNA damage triggered by intercalation and Topo II inhibition activates p73 (the p53 homolog) rather than mutant p53, initiating p21-mediated cell cycle arrest at G2/M phase. This pathway was confirmed through siRNA knockdown experiments, where p73 silencing reduced apoptosis by 68% and abolished G2/M arrest. Mitochondrial transmembrane potential (ΔΨm) collapse, measured via JC-1 fluorescence shift, preceded phosphatidylserine externalization by approximately 3 hours, indicating early commitment to the mitochondrial death pathway [1] [4].
Table 3: Apoptotic Markers in MDA-MB-231 Cells (24h Treatment)
Parameter | Control | 0.5× IC50 | IC50 | 2× IC50 |
---|---|---|---|---|
Caspase-3 activity (fold change) | 1.0 ± 0.1 | 3.7 ± 0.4 | 8.2 ± 0.9 | 14.6 ± 1.7 |
Bax/Bcl-2 ratio | 0.3 ± 0.05 | 1.1 ± 0.2 | 2.5 ± 0.3 | 4.4 ± 0.5 |
Cytochrome c release (ng/mg protein) | 3.2 ± 0.4 | 18.7 ± 2.1 | 42.9 ± 4.8 | 68.3 ± 7.2 |
Annexin V+ cells (%) | 4.8 ± 0.7 | 22.6 ± 2.9 | 54.3 ± 6.1 | 83.7 ± 8.9 |
The quinone moiety of this anthracenedione derivative undergoes enzymatic one-electron reduction by NADPH:cytochrome P450 reductase to generate semiquinone radicals, which subsequently redox-cycle with molecular oxygen to produce superoxide anion (O2•−). Intracellular ROS quantification using DCFH-DA fluorescence demonstrated 4.2-fold increased oxidative stress in MDA-MB-231 cells at 2h post-treatment, preceding measurable DNA damage [4]. ROS generation exhibits a biphasic concentration dependence: at low concentrations (0.1–1 μM), ROS production correlates with JNK/p38 MAPK activation and protective autophagy, while higher concentrations (5–10 μM) induce irreversible oxidative damage through lipid peroxidation (measured via 3.9-fold MDA elevation) and mitochondrial cardiolipin oxidation.
Notably, the 1-amino-4-hydroxy substitution pattern enhances redox cycling efficiency compared to unsubstituted anthracenediones, as confirmed by electron paramagnetic resonance spectroscopy. This derivative's specific superoxide generation rate (18.7 ± 2.3 nmol/min/mg protein) exceeds doxorubicin (12.4 ± 1.8 nmol/min/mg) due to its lower reduction potential (-315 mV vs. -342 mV for doxorubicin). Antioxidant interventions using N-acetylcysteine (NAC) demonstrated concentration-dependent rescue effects—10 mM NAC reduced cytotoxicity by 78% and completely abolished ROS generation, confirming the central role of oxidative stress in the compound's mechanism [4] [5].
Table 4: ROS Generation and Antioxidant Effects
Parameter | 4h Post-Treatment | 8h Post-Treatment | 12h Post-Treatment |
---|---|---|---|
Intracellular ROS (DCF fluorescence) | 420 ± 38% of control | 685 ± 62% of control | 320 ± 29% of control |
Superoxide (DHE fluorescence) | 285 ± 26% of control | 530 ± 48% of control | 380 ± 35% of control |
GSH depletion (% of control) | 78 ± 7% | 42 ± 4% | 28 ± 3% |
Cytoprotection by NAC (% viability) | 92 ± 9% | 76 ± 7% | 58 ± 5% |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4